N,N-Diethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine
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Overview
Description
N,N-Diethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine: is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a propargyl group attached to the nitrogen atom, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine can be achieved through several methods. One common approach involves the reaction of N,N-diethyl-2-methyl-2-(prop-2-yn-1-yl)amine with an appropriate alkylating agent under controlled conditions. The reaction typically requires a base such as potassium carbonate and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and high-throughput screening can further enhance the production process. The reaction conditions are carefully monitored to maintain the desired temperature and pressure, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N,N-Diethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propargyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted amines with various functional groups.
Scientific Research Applications
N,N-Diethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Diethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine involves its interaction with molecular targets such as enzymes and receptors. The propargyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making the compound useful in therapeutic applications.
Comparison with Similar Compounds
N,N-Dimethyl-2-propyn-1-amine: Similar structure but with dimethyl groups instead of diethyl groups.
N,N-Diethyl-2-propyn-1-amine: Lacks the methyl and pent-4-en-1-yl groups.
N,N-Diethyl-2-methyl-2-(prop-2-yn-1-yl)amine: Similar but without the pent-4-en-1-yl group.
Uniqueness: N,N-Diethyl-2-methyl-2-(prop-2-yn-1-yl)pent-4-en-1-amine is unique due to the presence of both the propargyl and pent-4-en-1-yl groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61753-54-6 |
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Molecular Formula |
C13H23N |
Molecular Weight |
193.33 g/mol |
IUPAC Name |
N,N-diethyl-2-methyl-2-prop-2-ynylpent-4-en-1-amine |
InChI |
InChI=1S/C13H23N/c1-6-10-13(5,11-7-2)12-14(8-3)9-4/h1,7H,2,8-12H2,3-5H3 |
InChI Key |
DAPKVUNFIKSNMY-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(C)(CC=C)CC#C |
Origin of Product |
United States |
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